Defined (5R,6S) Absolute Stereochemistry Versus Racemic Trans Mixture: Impact on Chemical Purity Specifications
The target compound possesses two defined stereocenters (5R,6S) as confirmed by its InChIKey stereochemical layer (SPSJEKJDZBPWEY-SKDRFNHKSA-N). In contrast, the commonly cataloged 'rac-(5R,6S)-trans' mixture (InChIKey without stereochemistry: SPSJEKJDZBPWEY-UHFFFAOYSA-N) contains the (5S,6R) enantiomer as an impurity [1]. For chiral SAR campaigns, the single enantiomer eliminates the confounding variable of enantiomeric impurity, which has been documented to cause false-negative results in kinase inhibition assays when the distomer acts as a competitive inhibitor of target binding without producing the desired functional effect [2].
| Evidence Dimension | Stereochemical definition and chiral purity |
|---|---|
| Target Compound Data | Single enantiomer: (5R,6S), 2 defined stereocenters, InChIKey SPSJEKJDZBPWEY-SKDRFNHKSA-N |
| Comparator Or Baseline | Racemic trans mixture: rac-(5R,6S)-trans, InChIKey SPSJEKJDZBPWEY-UHFFFAOYSA-N (undefined stereochemistry) |
| Quantified Difference | Qualitative difference: single enantiomer vs. racemic mixture; quantitative enantiomeric excess (e.e.) data not published by vendors for this compound. |
| Conditions | Structural identity established by InChIKey comparison (PubChem CID 132327907); no published chiral HPLC or polarimetry data available. |
Why This Matters
Procurement of the defined (5R,6S) enantiomer rather than the racemic mixture is essential for stereospecific SAR studies where enantiomeric impurity can mask or distort true structure-activity relationships.
- [1] PubChem Compound Summary for CID 132327907, (5R,6S)-5-(Aminomethyl)-1-ethyl-6-(1-methylpyrazol-4-yl)piperidin-2-one. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2137611-70-0 (accessed 2026-05-09). View Source
- [2] Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770. (Class-level principle: enantiomeric impurity confounding SAR). View Source
